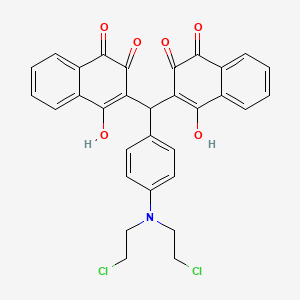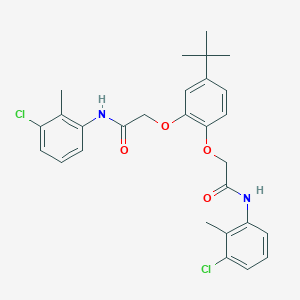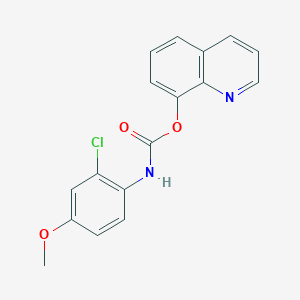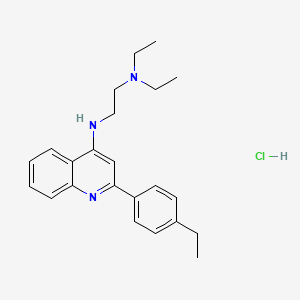![molecular formula C20H24N2O8S4 B11944564 N,N'-bis[(4-methylphenyl)sulfonyl]cystine CAS No. 1465-10-7](/img/structure/B11944564.png)
N,N'-bis[(4-methylphenyl)sulfonyl]cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is a compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonyl groups attached to the cystine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-methylphenyl)sulfonyl]cystine typically involves the reaction of cystine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-bis[(4-methylphenyl)sulfonyl]cystine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(4-methylphenyl)sulfonyl]cystine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
N,N’-bis[(4-methylphenyl)sulfonyl]cystine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-bis[(4-methylphenyl)sulfonyl]cystine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[(4-methylphenyl)sulfonyl]ethanediamine
- N,N’-bis[(4-methylphenyl)sulfonyl]lysine
- N,N’-bis[(4-methylphenyl)sulfonyl]hydrazine
Uniqueness
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is unique due to its cystine backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1465-10-7 |
|---|---|
Formule moléculaire |
C20H24N2O8S4 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
3-[[2-carboxy-2-[(4-methylphenyl)sulfonylamino]ethyl]disulfanyl]-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C20H24N2O8S4/c1-13-3-7-15(8-4-13)33(27,28)21-17(19(23)24)11-31-32-12-18(20(25)26)22-34(29,30)16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
IFCGGVQCBYIYOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)



![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)








